methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate

Description

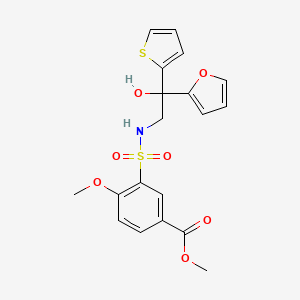

Methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a sulfonamide-functionalized benzoate ester containing heterocyclic furan and thiophene moieties. Its structure comprises:

- A 4-methoxybenzoate ester backbone with a sulfamoyl (-SO₂NH-) substituent at the 3-position.

- A substituted ethyl group attached to the sulfamoyl nitrogen, featuring a hydroxyl group and two heterocyclic rings (furan-2-yl and thiophen-2-yl) on the same carbon atom.

This compound shares synthetic pathways with sulfonamide derivatives reported in , where sulfamoyl groups are introduced via nucleophilic addition or alkylation reactions .

Properties

IUPAC Name |

methyl 3-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO7S2/c1-25-14-8-7-13(18(21)26-2)11-15(14)29(23,24)20-12-19(22,16-5-3-9-27-16)17-6-4-10-28-17/h3-11,20,22H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQVGNXXLQBUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the furan and thiophene groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution on the benzoate ring could introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules, it can be used in the development of new materials with unique electronic or photonic properties.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

Medicine: The compound’s potential bioactivity could be explored for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry: Its unique properties may find applications in the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the sulfamoyl group may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Moieties

(a) 3-Chloro-N-(2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-2-yl)ethyl)-4-Methoxybenzenesulfonamide ()

- Molecular Formula: C₁₇H₁₆ClNO₅S₂

- Key Features :

- Replaces the benzoate ester with a chlorinated benzene ring.

- Retains the sulfonamide group and the 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl substituent.

(b) Thiophene Fentanyl Hydrochloride ()

- Molecular Formula : C₂₄H₂₆N₂OS·HCl

- Key Features :

- Contains a thiophene ring but lacks the sulfonamide and benzoate groups.

- Demonstrates the pharmacological significance of thiophene in opioid analogs.

- Contrast: The target compound’s sulfamoyl and ester functionalities differentiate it from fentanyl derivatives, likely directing it toward non-opioid applications .

Sulfonylurea Herbicides ()

(a) Metsulfuron-Methyl

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Key Features :

- Contains a sulfonylurea bridge (-SO₂NHCONH-) linked to a methyl benzoate.

- Used as a herbicide due to acetolactate synthase inhibition.

- Comparison :

Key Research Findings

- Synthetic Pathways : The target compound’s sulfamoyl group and heterocyclic substituents align with methods in , such as nucleophilic additions and alkylation reactions .

- Bioactivity Potential: Furan and thiophene rings are associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, suggesting the compound could be explored for similar roles .

- Divergence from Herbicides: Unlike sulfonylureas (), the target lacks a urea bridge, which may reduce herbicidal activity but open avenues for novel therapeutic applications .

Biological Activity

Methyl 3-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate, with the CAS number 2034264-75-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 437.5 g/mol. The compound contains a furan ring, a thiophene ring, and a methoxybenzoate moiety, contributing to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₁O₇S₂ |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 2034264-75-8 |

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies have shown that sulfamoyl derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in synaptic transmission . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive functions and has implications for treating neurodegenerative diseases like Alzheimer's.

2. Antioxidant Activity

The presence of furan and thiophene rings in the compound suggests potential antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage . In vitro studies have demonstrated that related compounds possess significant antioxidant activity, indicating that this compound may exhibit similar effects.

3. Anti-inflammatory Effects

In addition to enzyme inhibition and antioxidant properties, there is evidence that compounds containing sulfamoyl groups can exhibit anti-inflammatory effects. Research has shown that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 1: AChE Inhibition

A study focused on the synthesis of sulfamoyl derivatives reported the evaluation of their AChE inhibitory activity using Ellman's method. The results indicated that several derivatives showed promising AChE inhibition comparable to standard drugs used for Alzheimer's treatment .

Case Study 2: Antioxidant Properties

Another research effort examined the antioxidant capacity of various furan and thiophene-containing compounds through DPPH radical scavenging assays. The findings suggested that these compounds could effectively scavenge free radicals, supporting their potential use as dietary antioxidants or therapeutic agents against oxidative stress .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of sulfamoyl derivatives demonstrated significant inhibition of TNF-alpha production in macrophages. This study highlights the potential of this compound as a candidate for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.